Cas no 160707-36-8 (l-erythro-α-Phenyl- 2-piperidineacetamide)

l-erythro-α-Phenyl- 2-piperidineacetamide structure
160707-36-8 structure
Product Name:l-erythro-α-Phenyl- 2-piperidineacetamide
CAS-nummer:160707-36-8
MF:C13H18N2O
MW:218.294823169708
CID:904528
PubChem ID:12112798
Update Time:2025-06-11

l-erythro-α-Phenyl- 2-piperidineacetamide Chemische en fysische eigenschappen

Naam en identificatie

    • D-erythro-α-Phenyl-
    • D-erythro-α-Phenyl-2
    • L-erythro-α-Phenyl-
    • L-erythro-α-Phenyl-2-piperidineacetamide
    • l-erythro-α-phenyl-α-piperidyl-(2)-acetamide
    • .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, ERYTHRO-(-)-
    • D-ERYTHRO-ALPHA-PHENYL-2-PIPERIDINEACETAMIDE
    • UNII-P6SWJ9G00R
    • alpha-Phenyl-2-piperidineacetamide, erythro-(-)-
    • 50288-63-6
    • 015H02ENJ9
    • 160707-36-8
    • 2-PIPERIDINEACETAMIDE, .ALPHA.-PHENYL-, (.ALPHA.R,2S)-REL-
    • METHYLPHENIDATE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
    • .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, ERYTHRO-(+/-)-
    • alpha-Phenyl-2-piperidineacetamide, erythro-(+/-)-
    • UNII-015H02ENJ9
    • REL-(.ALPHA.R,2S)-.ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE
    • (alphaS,2R)-alpha-Phenyl-2-piperidineacetamide;
    • (alphaS,2R)-alpha-Phenyl-2-piperidineacetamide
    • 2-Piperidineacetamide, alpha-phenyl-, (alphaS,2R)-
    • P6SWJ9G00R
    • SCHEMBL14453322
    • (D,L)-ERYTHRO-ALPHA-PHENYL-2-PIPERIDINEACETAMIDE
    • D-erythro-a-Phenyl-2-piperidineacetamide
    • (.ALPHA.S,2R)-.ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE
    • (2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide
    • D-erythro-?-Phenyl-2-piperidineacetamide
    • 2-PIPERIDINEACETAMIDE, .ALPHA.-PHENYL-, (.ALPHA.S,2R)-
    • Rel-(alphaR,2S)-alpha-phenyl-2-piperidineacetamide
    • (D,L)-erythro-?-Phenyl-2-piperidineacetamide
    • 2-Piperidineacetamide, alpha-phenyl-, (alphaR,2S)-rel-
    • l-erythro-α-Phenyl- 2-piperidineacetamide
    • Inchi: 1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12+/m1/s1
    • InChI-sleutel: LJLMNWPXAYKPGV-NEPJUHHUSA-N
    • LACHT: O=C([C@@H](C1C=CC=CC=1)[C@H]1CCCCN1)N

Berekende eigenschappen

  • Exacte massa: 218.141913202g/mol
  • Monoisotopische massa: 218.141913202g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 3
  • Complexiteit: 236
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.8
  • Topologisch pooloppervlak: 55.1Ų

l-erythro-α-Phenyl- 2-piperidineacetamide Prijsmeer >>

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